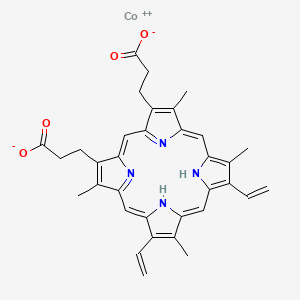

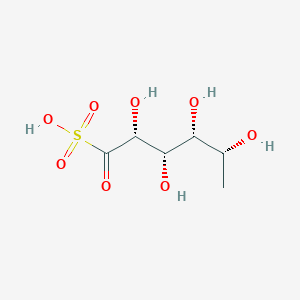

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonic acids are a class of organic acids characterized by the sulfonate group attached to an alkyl group. They are known for their strong acidity and excellent solubility in water. The specific compound is a hexane derivative, indicating a molecule with six carbon atoms, featuring hydroxyl (OH) groups, an oxo group (=O), and a sulfonic acid group (SO3H). These functional groups suggest that the compound has interesting chemical and physical properties, making it relevant in various chemical reactions and applications.

Synthesis Analysis

The synthesis of sulfonic acids typically involves the sulfonation reaction, where an organic compound reacts with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4). This process can introduce the sulfonic acid group into organic molecules, including complex structures like the one described. The specific synthesis routes can vary based on the starting materials and desired sulfonation positions on the molecule (Ansink & Cerfontain, 2010).

Molecular Structure Analysis

The molecular structure of sulfonic acids features a significant aspect: the sulfonate group's ability to resonate, providing stability to the molecule. The presence of multiple hydroxyl groups and an oxo group in the compound likely impacts its reactivity and interactions with other molecules, potentially through hydrogen bonding and dipole-dipole interactions.

Chemical Reactions and Properties

Sulfonic acids participate in a wide range of chemical reactions, including esterification, salt formation, and as catalysts in organic synthesis due to their strong acidic nature. They are used to introduce sulfonate groups into molecules, increasing solubility in water and affecting the molecule's reactivity (Duhamel et al., 2015).

Aplicaciones Científicas De Investigación

Environmental Degradation and Analysis

Microbial Degradation : Sulfonic acids and their derivatives, particularly polyfluoroalkyl chemicals, undergo environmental degradation. These compounds can transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of concern due to their persistence and toxicological profiles. Understanding microbial degradation pathways is crucial for assessing environmental fate and impacts (Liu & Avendaño, 2013).

Sulfamic Acid in Environmental Applications : Sulfamic acid has been identified as an environmentally friendly alternative for industrial cleaning and corrosion inhibition. It serves as a less toxic and more sustainable option compared to traditional hydrochloric and sulfuric acid-based electrolytes (Verma & Quraishi, 2022).

Chemical Synthesis and Utility

Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid, a potent organosulfur compound, facilitates various chemical transformations, including electrophilic aromatic substitution and carbon–carbon bond formation, underscoring its versatility and efficiency in organic synthesis (Kazakova & Vasilyev, 2017).

Analysis and Control in Pharmaceuticals : The precise analysis and control of sulfonic acids and their esters are critical in pharmaceutical development, especially concerning potential genotoxic impurities. This highlights the importance of robust analytical methods in ensuring drug safety and efficacy (Elder, Teasdale, & Lipczynski, 2008).

Health and Environmental Concerns

- Perfluoroalkyl Substances (PFAS) : The environmental persistence and potential health impacts of PFAS, including sulfonic acid derivatives like PFOS, necessitate ongoing research into their effects, regulatory frameworks, and treatment technologies. The widespread presence of PFAS in the environment and their bioaccumulation potential pose significant challenges (Conder et al., 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid involves the oxidation of D-glucose to D-glucuronic acid, followed by the sulfonation of D-glucuronic acid to form the target compound.", "Starting Materials": [ "D-glucose", "Sulfur trioxide", "Pyridine", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "D-glucose is oxidized to D-glucuronic acid using sodium hydroxide and hydrogen peroxide.", "D-glucuronic acid is then sulfonated using sulfur trioxide and pyridine to form the sulfonic acid derivative.", "The sulfonic acid derivative is then treated with acetic anhydride to form the final product, (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid." ] } | |

Número CAS |

3458-06-8 |

Fórmula molecular |

C6H12O8S |

Peso molecular |

244.22 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H12O8S/c1-2(7)3(8)4(9)5(10)6(11)15(12,13)14/h2-5,7-10H,1H3,(H,12,13,14)/t2-,3-,4+,5-/m1/s1 |

Clave InChI |

BSZIOTKPHDGSEF-SQOUGZDYSA-N |

SMILES isomérico |

C[C@H]([C@H]([C@@H]([C@H](C(=O)S(=O)(=O)O)O)O)O)O |

SMILES |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

SMILES canónico |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

Sinónimos |

6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)

![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)

![(2R,4R,5R,6R,8R,11R,12S,19R,20R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-methoxy-2,4,6,8,12,19-hexamethyl-10,13-dioxa-15,18-diazatricyclo[10.6.2.015,20]icos-1(18)-ene-7,9,14-trione](/img/structure/B1207390.png)

![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)

![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)

![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)

![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)